molecular formula C22H18FN3O4S B2448062 4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105208-01-2

4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No.: B2448062
CAS No.: 1105208-01-2
M. Wt: 439.46
InChI Key: LBFTVSHFVMDGJX-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-14-24-21-12-5-16(25-31(28,29)19-10-3-15(23)4-11-19)13-20(21)22(27)26(14)17-6-8-18(30-2)9-7-17/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFTVSHFVMDGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a member of the quinazoline family, known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3O3SC_{19}H_{20}FN_3O_3S, with a molecular weight of approximately 397.44 g/mol. The presence of the fluoro group enhances its biological activity by influencing its interaction with biological targets.

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, sulfonamides have been documented to act as carbonic anhydrase inhibitors, which can enhance dopaminergic tone and normalize neuroplasticity. In one study, a related sulfonamide showed significant attenuation of nicotine-induced behavioral sensitization in mice, suggesting potential applications in addiction treatment .

Biological Activity Overview

Activity Type Description
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits tumor growth in xenograft models.
Anti-inflammatory Reduces pro-inflammatory cytokines and mediators in vitro and in vivo.
Antimicrobial Exhibits activity against various bacterial strains; effective in biofilm disruption.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of related quinazoline derivatives on breast cancer cell lines (MCF-7). The compound showed significant inhibition of cell proliferation with IC50 values indicating potent activity against cancer cells .
  • Behavioral Studies : In experiments involving mice, administration of this compound at varying doses significantly reduced locomotor activity induced by nicotine, highlighting its potential for treating nicotine addiction .

Research Findings

Recent studies have focused on the compound's interaction with specific biological targets:

  • Molecular Docking Studies : These studies revealed that the fluorine atom enhances binding affinity to target proteins through halogen bonding interactions. This property is crucial for the design of more effective analogs with improved bioactivity .
  • Cytotoxicity Assessment : The compound was tested against several cancer cell lines, demonstrating dose-dependent cytotoxic effects with notable selectivity for malignant cells over normal cells .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of compounds similar to 4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide.

Case Studies

A study published in RSC Advances demonstrated that derivatives of quinazolinone exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications in the structure can lead to enhanced antimicrobial potency . Another study indicated that certain benzamide analogues displayed comparable activity to established antibiotics, emphasizing the potential of this class of compounds in overcoming drug resistance .

Anticancer Applications

The anticancer potential of this compound is also noteworthy.

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures can inhibit cell proliferation across various cancer cell lines. For example, a recent investigation found that certain quinazoline derivatives exhibited significant cytotoxicity against human tumor cells, with mean growth inhibition values indicating their effectiveness as anticancer agents .

Mechanistic Insights

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression in cancer cells. The incorporation of electron-withdrawing groups like fluorine enhances the interaction with biological targets, increasing efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and fluorine atom participate in nucleophilic substitution under controlled conditions:

Reaction TypeConditionsOutcomeSource
Sulfonamide alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at the sulfonamide nitrogen with alkyl groups
Fluorine displacement Strong nucleophiles (e.g., NH₃), Cu catalysisReplacement of the para-fluoro group with amines or thiols
  • The benzenesulfonamide’s fluorine atom exhibits moderate reactivity in SNAr reactions due to electron withdrawal by the sulfonamide group .

  • Methoxy groups on the quinazolinone core stabilize the structure via resonance, reducing electrophilicity at the 4-oxo position .

Acid-Base Reactions

The sulfonamide group (pKa ~10–12) acts as a weak acid, enabling salt formation:

ConditionObservationApplicationSource
Strong base (NaOH) Deprotonation to form water-soluble sulfonateEnhances solubility for formulation
Strong acid (HCl) Protonation at the sulfonamide nitrogenStabilization in acidic environments

Oxidation and Reduction

The quinazolinone core and methyl/methoxy groups undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeSource
Quinazolinone oxidation KMnO₄, H₂SO₄, 60°CConversion to quinazoline-dione derivatives
Methoxy demethylation BBr₃, CH₂Cl₂, –20°CCleavage to phenolic derivatives
  • Oxidation of the 4-oxo group is sterically hindered by the adjacent methyl group, requiring harsh conditions.

  • Demethylation of the methoxyphenyl substituent generates reactive phenolic intermediates .

Coupling Reactions

The aromatic rings participate in cross-coupling reactions:

Reaction TypeCatalysts/ConditionsOutcomeSource
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME, 90°CIntroduction of aryl/heteroaryl groups
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Amination at the quinazolinone C-6 position
  • The fluorine atom on the benzenesulfonamide enhances directing effects in metal-catalyzed reactions .

Hydrolysis and Stability

Critical degradation pathways under hydrolytic conditions:

ConditionObservationSource
Acidic hydrolysis Cleavage of sulfonamide bond at pH < 2
Alkaline hydrolysis Quinazolinone ring opening at pH > 12
  • Stability studies indicate a half-life of >24 hours at pH 7.4 (37°C), suitable for pharmaceutical applications .

Biological Interactions

The sulfonamide group mediates target binding via hydrogen bonding:

TargetInteraction TypeIC₅₀/EC₅₀Source
COX-2 enzyme H-bonding with Tyr-38547.1% inhibition (20 μM)
Carbonic anhydrase Coordination with Zn²⁺ ionNot reported
  • Molecular docking studies highlight the fluorobenzenesulfonamide’s role in enhancing binding affinity .

Synthetic Modifications

Key steps in its synthesis and derivatization:

StepReagents/ConditionsYieldSource
Quinazolinone formation Anthranilic acid + acetic anhydride, reflux65–70%
Sulfonamide coupling Chlorosulfonic acid, NH₃ gas, 0°C50–55%
  • Continuous flow reactors improve efficiency in large-scale sulfonamide coupling.

Q & A

Q. What strategies validate the compound’s role in heterogeneous catalysis or material science?

  • Advanced Applications : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) using XPS to monitor metal coordination. For material science, evaluate thermal stability via TGA (decomposition >250°C) and electronic properties via cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.